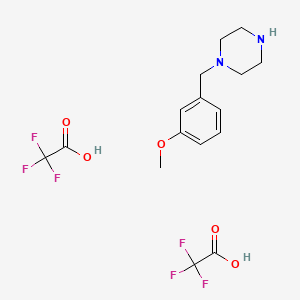
1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate)
Vue d'ensemble
Description
1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) is a chemical compound with the molecular formula C12H18N2O.2C2HF3O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a piperazine ring substituted with a 3-methoxybenzyl group and two trifluoroacetate groups.
Méthodes De Préparation
The synthesis of 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) typically involves the reaction of 1-(3-methoxybenzyl)piperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 1-(3-Methoxybenzyl)piperazine and trifluoroacetic acid.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Procedure: The 1-(3-Methoxybenzyl)piperazine is dissolved in the solvent, and trifluoroacetic acid is added dropwise with stirring. The reaction mixture is then allowed to stir for several hours to ensure complete reaction.
Isolation: The product is isolated by evaporating the solvent under reduced pressure, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with additional considerations for safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperazine ring or the benzyl group are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives and analogs.
Biology: In biological research, the compound is used to study the effects of piperazine derivatives on biological systems. It is often employed in assays to investigate enzyme activity, receptor binding, and cellular responses.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure makes it a valuable candidate for drug discovery and development.
Industry: In industrial applications, 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain products requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) can be compared with other similar compounds, such as:
1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate): This compound has a similar structure but with the methoxy group positioned at the 2-position of the benzyl ring. The difference in substitution position can lead to variations in chemical properties and biological activity.
1-(4-Methoxybenzyl)piperazine bis(trifluoroacetate): In this compound, the methoxy group is at the 4-position of the benzyl ring
The uniqueness of 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) lies in its specific substitution pattern, which influences its reactivity, stability, and interactions with biological targets.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2C2HF3O2/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCNWNMRMSERMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



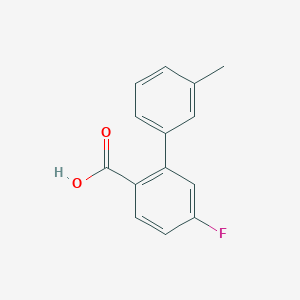

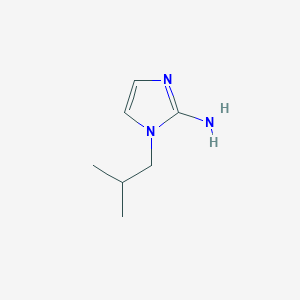
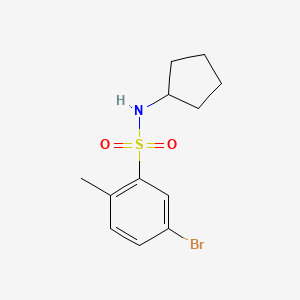
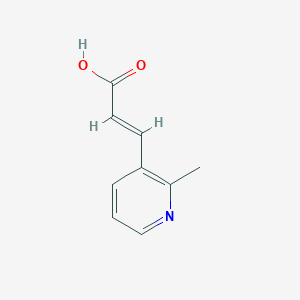
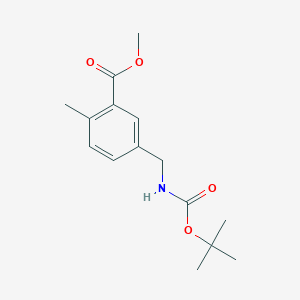
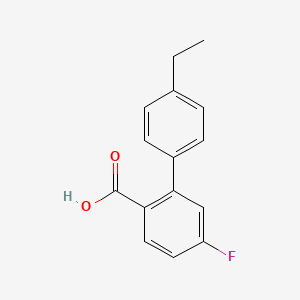

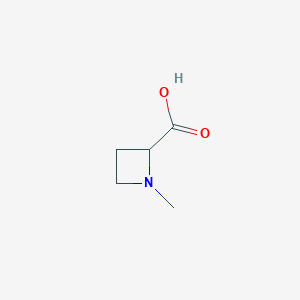
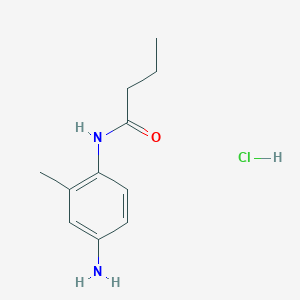

![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)

